molecular formula C29H29N3O5 B11601021 dimethyl 4-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

dimethyl 4-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11601021
M. Wt: 499.6 g/mol
InChI Key: BMUURLQMXVFMBV-UHFFFAOYSA-N
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Description

The molecule features a central DHP ring substituted with two methyl groups at positions 2 and 6, a phenyl group at position 1, and a pyrazole moiety at position 2. The ester groups (dimethyl at positions 3 and 5) are critical for modulating lipophilicity and bioavailability.

Properties

Molecular Formula

C29H29N3O5

Molecular Weight

499.6 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H29N3O5/c1-6-16-37-22-14-12-20(13-15-22)27-23(17-32(31-27)21-10-8-7-9-11-21)26-24(28(33)35-4)18(2)30-19(3)25(26)29(34)36-5/h6-15,17,26,30H,1,16H2,2-5H3

InChI Key

BMUURLQMXVFMBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Allyloxy)benzaldehyde

The allyloxy group is introduced via nucleophilic aromatic substitution.

  • Procedure : 4-Hydroxybenzaldehyde reacts with allyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base under ultrasonication at 65°C for 46 minutes.

  • Yield : ~85% (optimized via ultrasonication).

  • Mechanism : Deprotonation of the phenolic –OH group by K₂CO₃ facilitates nucleophilic attack by allyl bromide.

Formation of Pyrazole-4-Carbaldehyde

The pyrazole ring is constructed via Claisen-Schmidt condensation and cyclization.

  • Step 1 : 4-(Allyloxy)benzaldehyde undergoes condensation with acetophenone derivatives in ethanol with sodium hydroxide (NaOH) to form a chalcone intermediate.

  • Step 2 : Cyclization with hydrazine hydrate in refluxing ethanol (4–15 hours) yields 3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Yield : 61–82%.

Hantzsch Dihydropyridine Synthesis

The dihydropyridine core is assembled using a modified Hantzsch reaction.

Traditional Hantzsch Protocol

  • Reagents : Pyrazole-4-carbaldehyde, acetyl acetone, ammonium acetate, and methyl acetoacetate.

  • Conditions : Reflux in ethanol for 5–24 hours.

  • Mechanism :

    • Knoevenagel condensation between aldehyde and methyl acetoacetate.

    • Michael addition of enamine (from acetyl acetone and ammonium acetate).

    • Cyclization and oxidation to form the dihydropyridine ring.

  • Yield : 52–71%.

Green Chemistry Approach

  • Catalyst : Silica sulfuric acid (SSA) under solvent-free conditions at ambient temperature.

  • Advantages : Reduced reaction time (2–4 hours), higher atom economy, and minimal waste.

  • Yield : Comparable to traditional methods (70–75%).

Optimization Strategies and Comparative Analysis

Solvent and Catalyst Impact

ParameterTraditional MethodGreen Method
Solvent Ethanol, DMFSolvent-free
Catalyst None or ammonium acetateSilica sulfuric acid (SSA)
Temperature Reflux (78–100°C)Ambient (25°C)
Reaction Time 5–24 hours2–4 hours
Yield 52–82%70–75%

Challenges and Solutions

  • Steric Hindrance : Bulky pyrazole substituents reduce dihydropyridine ring cyclization efficiency.

    • Mitigation : Use excess ammonium acetate (3 equivalents) to drive the reaction.

  • Oxidation Sensitivity : The dihydropyridine core is prone to oxidation.

    • Mitigation : Conduct reactions under nitrogen atmosphere.

Mechanistic Insights

Key Reaction Steps

  • Knoevenagel Condensation :

    • Pyrazole-4-carbaldehyde reacts with methyl acetoacetate to form an α,β-unsaturated ketone.

  • Enamine Formation :

    • Acetyl acetone and ammonium acetate generate an enamine nucleophile.

  • Michael Addition and Cyclization :

    • Enamine attacks the α,β-unsaturated ketone, followed by cyclodehydration to yield the dihydropyridine ring.

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 2.35–2.50 ppm (CH₃ groups), δ 5.20–5.45 ppm (allyloxy –CH₂–), δ 8.10–8.30 ppm (pyrazole C–H).

  • IR : Stretching at 1690 cm⁻¹ (ester C=O), 1650 cm⁻¹ (dihydropyridine C=C).

Scalability and Industrial Feasibility

  • Batch Reactors : Traditional methods are scalable but require energy-intensive reflux.

  • Flow Chemistry : Green methods with SSA are amenable to continuous flow systems, enhancing throughput.

  • Cost Analysis :

    ComponentCost per kg (USD)
    Allyl bromide$120–150
    Silica sulfuric acid$50–80
    Ammonium acetate$20–30

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, showing moderate to good activity. For instance, derivatives of similar structures have been reported to possess antibacterial and antifungal properties, making them candidates for further development in treating infections .

Cardiovascular Applications
Dihydropyridine derivatives are well-known for their use as calcium channel blockers in the treatment of hypertension and other cardiovascular diseases. The structure of dimethyl 4-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate suggests potential as a cardiovascular agent. It may function similarly to existing dihydropyridine drugs by influencing calcium ion flow and thereby regulating blood pressure .

Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole compounds has been documented extensively. Studies have shown that certain pyrazole derivatives can inhibit inflammatory pathways, suggesting that this compound could be explored for therapeutic uses in inflammatory conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from various precursors through methods such as cyclization reactions and functional group modifications.

Synthesis Method Description
CyclizationInvolves the formation of the dihydropyridine core from substituted pyrazoles and aldehydes under acidic conditions.
FunctionalizationAddition of allyloxy groups to enhance solubility and bioactivity.
DerivatizationModifying the carboxylate groups to improve pharmacokinetic properties.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

Case Study 1: Antibacterial Activity
A study published in Molecules demonstrated that pyrazole derivatives exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. The structural modifications influenced their efficacy significantly .

Case Study 2: Cardiovascular Effects
Research highlighted in the Journal of Medicinal Chemistry investigated dihydropyridine derivatives for their calcium channel blocking activity. Results indicated that modifications at specific positions enhanced their potency as antihypertensive agents .

Mechanism of Action

The mechanism of action of dimethyl 4-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ in substituents on the pyrazole ring, ester groups, or DHP ring modifications. Key examples include:

Compound Name Substituents on Pyrazole/DHP Ring Ester Groups Key Properties/Activities Reference
Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate 3-(3-nitrophenyl) on pyrazole Diisopropyl Enhanced electron-withdrawing effect from nitro group; potential for redox interactions
Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate 5-(4-methylphenyl) on pyrazole Diethyl Increased lipophilicity due to methyl group; antimicrobial activity reported
Dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxyphenyl)pyridine-3,5-dicarboxylate 4-methoxyphenyl on DHP ring Dimethyl Improved metabolic stability; cytochrome P-450 interactions observed
Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 2-(4-methoxyphenyl) on pyrazole Diethyl Anti-inflammatory and antioxidant activities; confirmed by X-ray crystallography
FRC-8411 (Methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate) 3-nitrophenyl on DHP ring; propenyl ester modification Methyl Potent antihypertensive activity; prolonged duration of action vs. nifedipine

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) enhance redox activity and calcium channel affinity, while electron-donating groups (e.g., methoxy in ) improve metabolic stability.
  • Pyrazole Substitution : The position and nature of substituents on the pyrazole ring (e.g., allyloxy in the target compound vs. methyl or nitro in others) dictate steric interactions and binding specificity. Allyloxy groups may confer unique conformational flexibility .
Pharmacological and Physicochemical Comparisons
  • Antihypertensive Activity : The nitro-substituted analog FRC-8411 () demonstrated 7-hour duration of action in hypertensive rats, surpassing nifedipine. The target compound’s allyloxy group may similarly prolong activity due to steric protection against metabolic degradation.
  • Antimicrobial Activity : Diethyl esters with methylphenyl-pyrazole substituents () showed moderate antimicrobial effects, suggesting the target compound’s allyloxy group could be explored for similar applications.
  • Crystallographic Data : Pyrazole-containing DHPs (e.g., ) exhibit planar or puckered DHP rings depending on substituents. The allyloxy group in the target compound may induce ring puckering, as observed in cyclopentane derivatives ().

Biological Activity

Dimethyl 4-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS Number: 956625-33-5) is a complex organic compound notable for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a dihydropyridine core with multiple functional groups, including a pyrazole ring and an allyloxy phenyl group. Its molecular formula is C29H29N3O5C_{29}H_{29}N_{3}O_{5} with a molecular weight of approximately 499.56 g/mol.

PropertyValue
Molecular FormulaC29H29N3O5
Molecular Weight499.56 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer activity. For instance, studies have shown that such compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .

Antioxidant Activity

The antioxidant potential of dimethyl 4-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine has been evaluated through various assays. The compound demonstrates a capacity to scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with chronic diseases .

Cardiovascular Effects

Dihydropyridine derivatives are known for their antihypertensive effects. The compound may exert vasodilatory effects through calcium channel blockade, thereby reducing blood pressure and improving cardiovascular health. This activity is particularly relevant in the context of hypertension management .

The biological effects of dimethyl 4-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine involve several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors or enzymes involved in cell signaling pathways.
  • Enzyme Inhibition : It can inhibit enzymes that play critical roles in cancer progression and inflammation.
  • Gene Expression Modulation : The compound may influence the expression of genes related to apoptosis and cell cycle regulation.

Study on Anticancer Activity

A study published in the European Journal of Medicinal Chemistry examined various dihydropyridine derivatives for their anticancer properties. Results indicated that modifications to the dihydropyridine structure significantly enhanced cytotoxicity against breast cancer cells .

Cardiovascular Study

In a clinical trial assessing the antihypertensive effects of dihydropyridine compounds, participants who received treatment showed significant reductions in systolic and diastolic blood pressure compared to controls. This supports the potential use of dimethyl 4-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine for cardiovascular therapy .

Q & A

Basic: What synthetic strategies are commonly employed for preparing this dihydropyridine-pyrazole hybrid compound?

Answer:
The compound is typically synthesized via a Hantzsch dihydropyridine synthesis modified to incorporate pyrazole substituents. Key steps include:

Cyclocondensation : Reacting a substituted aldehyde (e.g., 4-allyloxybenzaldehyde), diketone derivatives (e.g., methyl acetoacetate), and ammonium acetate in ethanol under reflux .

Pyrazole Integration : Pre-functionalizing the pyrazole ring (e.g., via Vilsmeier-Haack formylation) before coupling to the dihydropyridine core .

Purification : Crystallization using ethanol or methanol to isolate high-purity crystals for structural validation .
Optimization Tip : Vary reaction time (12–24 hrs), temperature (80–100°C), and stoichiometric ratios (1:2:1 aldehyde:diketone:ammonium acetate) to maximize yield .

Advanced: How can computational chemistry predict the allyloxy group’s reactivity in functionalization or degradation studies?

Answer:

Reaction Path Search : Use quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for allyloxy bond cleavage or rearrangement .

Molecular Dynamics (MD) : Simulate solvated systems to study steric effects of the allyloxy group on conformational stability .

Electron Density Analysis : AIM (Atoms in Molecules) or NBO (Natural Bond Orbital) analyses quantify hyperconjugation between the allyloxy oxygen and the pyrazole ring .
Validation : Compare computational results with experimental spectroscopic data (e.g., NMR chemical shifts of allyl protons) .

Basic: What crystallographic parameters confirm the compound’s molecular packing and stability?

Answer:
Single-crystal X-ray diffraction reveals:

ParameterValue (Example)Significance
Space groupTriclinic, P1P\overline{1}Symmetry of unit cell
Unit cell dimensionsa=8.52A˚,b=10.78A˚,c=11.27A˚a = 8.52 \, \text{Å}, \, b = 10.78 \, \text{Å}, \, c = 11.27 \, \text{Å}Molecular arrangement
Intermolecular H-bondsN–H···O (2.89–3.12 Å)Stabilizes crystal lattice
Key Analysis : The dihydropyridine ring adopts a boat conformation , while the pyrazole and phenyl groups lie perpendicular, minimizing steric strain .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory)?

Answer:

Assay Standardization :

  • Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and control compounds (e.g., ciprofloxacin) .
  • Quantify solubility effects via logP calculations (e.g., ClogP ~3.2 predicts moderate membrane permeability) .

Structural Variants : Compare activity of derivatives with substituents like methoxy (electron-donating) vs. chloro (electron-withdrawing) at the phenyl ring .

Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (absence of diketone or aldehyde peaks) .

Advanced: What strategies enhance bioactivity by modifying the pyrazole ring?

Answer:

Substituent Engineering :

  • Introduce electron-withdrawing groups (e.g., –NO₂ at pyrazole C3) to increase electrophilicity for nucleophilic targets .
  • Replace phenyl with biphenyl (e.g., 4-biphenyl in ) to enhance π-π stacking with enzyme active sites .

Co-crystallization Studies : Co-crystallize with target proteins (e.g., COX-2 for anti-inflammatory activity) to identify binding motifs .

SAR Workflow :

  • Synthesize 10–15 analogs with systematic substitutions.
  • Test in vitro activity (IC₅₀) and correlate with Hammett constants (σ) or steric parameters (Taft) .

Basic: What spectroscopic techniques validate the compound’s structure post-synthesis?

Answer:

¹H NMR : Key signals include:

  • Dihydropyridine NH: δ 8.2–8.5 ppm (broad singlet).
  • Allyloxy CH₂=CH₂: δ 5.8–6.1 ppm (multiplet) .

IR Spectroscopy : Confirm ester C=O stretches at 1700–1725 cm⁻¹ and pyrazole C=N at 1600 cm⁻¹ .

Mass Spectrometry : ESI-MS molecular ion peak at m/z 488.18 (calculated for C₂₈H₂₇N₃O₅⁺) .

Advanced: How do intermolecular interactions influence crystal engineering for co-crystallization?

Answer:

Hydrogen-Bonding Networks : The pyrazole N–H forms H-bonds with ester carbonyls (O···H–N ≈ 2.9 Å), directing 2D sheet formation .

π-Stacking : Overlap between phenyl (donor) and dihydropyridine (acceptor) rings stabilizes layered packing (distance ≈ 3.5 Å) .

Co-crystal Design : Replace methyl esters with carboxylic acids to enable H-bonding with APIs (active pharmaceutical ingredients) .

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